1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a chlorophenyl group, a benzo[c]isoxazole ring, and a triazole carboxamide moiety. The combination of these functional groups imparts specific chemical properties and reactivity to the compound, making it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps in the synthesis include:
Formation of the benzo[c]isoxazole ring: This can be achieved through a cyclization reaction involving a suitable precursor, such as 4-chlorophenylhydrazine and an appropriate diketone.
Introduction of the triazole ring: This step involves the use of a 1,3-dipolar cycloaddition reaction between an azide and an alkyne to form the triazole ring.
Coupling reactions: The final step involves coupling the benzo[c]isoxazole and triazole intermediates with the appropriate carboxamide derivative under suitable reaction conditions, such as the use of coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to introduce new substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.
Biology: In biological research, the compound can be used as a probe to study enzyme activity, protein-ligand interactions, and cellular processes.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific diseases. Its ability to interact with biological targets makes it a candidate for drug discovery and development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers, coatings, and catalysts.
Mechanism of Action
The mechanism of action of 1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target, but common pathways include inhibition of enzyme activity, modulation of receptor signaling, and disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
1-(3-(4-chlorophenyl)benzo[c]isoxazol-5-yl)ethanone: This compound shares the benzo[c]isoxazole and chlorophenyl groups but lacks the triazole and carboxamide moieties.
2-Bromo-1-[3-(4-chlorophenyl)isoxazol-5-yl]ethan-1-one: Similar in structure but contains a bromo group instead of the triazole and carboxamide groups.
Uniqueness
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the triazole and carboxamide groups, which impart specific chemical properties and reactivity. These functional groups allow for a broader range of chemical modifications and applications compared to similar compounds.
Properties
IUPAC Name |
1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(2,6-dimethylphenyl)-5-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20ClN5O2/c1-14-5-4-6-15(2)22(14)27-25(32)23-16(3)31(30-28-23)19-11-12-21-20(13-19)24(33-29-21)17-7-9-18(26)10-8-17/h4-13H,1-3H3,(H,27,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZYQDVHZSLGBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)C3=CC4=C(ON=C4C=C3)C5=CC=C(C=C5)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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